3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide
Description
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-20-10-6-5-7-17(20)11-12-22(28)24-19-13-14-27(15-19)16-21-25-23(30-26-21)18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYVZWLKWMNJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1040683-49-5 |
| IUPAC Name | 3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide |
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrrolidine rings exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study involving oxadiazole derivatives demonstrated that they could inhibit the growth of human cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
- Mechanism : The presence of the methoxy group enhances lipophilicity, aiding in cellular uptake and interaction with intracellular targets such as DNA or proteins involved in cell signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research shows that similar oxadiazole-containing compounds exhibit antibacterial and antifungal activities.
- Case Study : In vitro studies have highlighted that oxadiazole derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented, suggesting that our compound may also possess similar properties.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Compound: Structure: (Z)-N-(1-[2-{3-[(Dimethylamino)methyl]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives. Key Differences: Replaces 1,2,4-oxadiazole with 1,3,4-oxadiazole and introduces a pyridinyl group. Activity: Derivatives with para-methoxy substituents (e.g., 4h) showed potent antifungal activity (MIC: 1.62 µg/mL against Candida albicans), suggesting methoxy groups enhance antifungal properties .
- Compound :
- Structure: N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide.
- Key Differences: Substitutes 2-methoxyphenyl with 4-methoxyphenyl and replaces pyrrolidine with a fluorophenyl group.
- Implications: The 4-methoxy vs. 2-methoxy configuration may alter steric effects, while fluorine could improve bioavailability .
Pyrrolidine and Substituent Variations
- Compounds (1a, 1b) :
- Structure: 5-[2-(Pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazoles with phenylethyl substitutions.
- Key Differences: Use phenylethyl-pyrrolidine instead of methyl-pyrrolidine and incorporate pyridyl groups.
- Relevance: Phenylethyl substitutions may enhance hydrophobic interactions, but activity data is unavailable .
- Compound: Structure: N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide. Key Differences: Replaces 1,2,4-oxadiazole with tetrazole, which has distinct hydrogen-bonding properties.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Methoxy Position Matters : Para-methoxy groups () improve antifungal activity compared to ortho-methoxy (target compound), suggesting positional effects on target binding .
- Heterocycle Choice : 1,2,4-Oxadiazoles (target compound) offer better metabolic stability than tetrazoles () but may lack the acidity required for specific interactions .
- Pyrrolidine Substitutions : Methyl-pyrrolidine (target compound) likely improves solubility over phenylethyl-pyrrolidine (), though phenylethyl groups may enhance hydrophobic binding .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the pyrrolidine ring followed by coupling with the 1,2,4-oxadiazole moiety. Critical steps include:
- Acylation of the pyrrolidine nitrogen using activated esters (e.g., HATU/DMAP in DMF) .
- Cyclization of the oxadiazole ring via nitrile oxide intermediates under reflux with triethylamine .
- Solvent choice (e.g., dichloromethane for acylation, DMF for cyclization) and temperature control (0–5°C for sensitive steps) are vital for yield optimization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Q. How can researchers identify potential biological targets for this compound?
- Answer :
- In silico docking : Use tools like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs) .
- Ligand similarity analysis : Compare structural motifs (e.g., oxadiazole, methoxyphenyl) with known bioactive compounds .
- Functional assays : Primary screens (e.g., enzyme inhibition, receptor binding) followed by dose-response validation .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?
- Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Probe modifications : Introduce deuterium or fluorine to enhance metabolic stability .
Q. How can structure-activity relationship (SAR) studies guide further optimization of this compound?
- Answer :
- Systematic substitutions : Vary the methoxyphenyl group (e.g., replace with trifluoromethoxy) or oxadiazole substituents (e.g., pyridyl vs. phenyl) .
- Free-energy perturbation (FEP) : Computational modeling to predict binding affinity changes with structural tweaks .
- Biophysical assays : Surface plasmon resonance (SPR) to quantify target-binding kinetics .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Answer :
- CRISPR/Cas9 knockouts : Confirm target dependency by deleting putative receptors/enzymes in cell lines .
- Transcriptomics/proteomics : RNA-seq or mass spec to identify downstream pathways .
- In vivo imaging : PET/CT with radiolabeled analogs (e.g., F-labeled derivatives) for tissue distribution studies .
Q. How can computational modeling address synthesis scalability challenges?
- Answer :
- Process simulation : Use Aspen Plus to model solvent recovery, reaction kinetics, and waste management .
- Catalyst screening : DFT calculations to predict catalytic efficiency of Pd/C vs. Ni-based systems for coupling steps .
- Scale-up risk assessment : Identify critical quality attributes (CQAs) for GMP compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
